PI3K-IN-22

説明

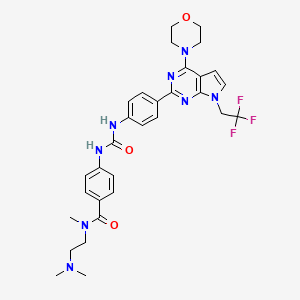

structure in first source

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-methyl-4-[[4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]carbamoylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F3N8O3/c1-39(2)14-15-40(3)29(43)22-6-10-24(11-7-22)36-30(44)35-23-8-4-21(5-9-23)26-37-27(41-16-18-45-19-17-41)25-12-13-42(28(25)38-26)20-31(32,33)34/h4-13H,14-20H2,1-3H3,(H2,35,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMASZVAHNYVURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=CN4CC(F)(F)F)C(=N3)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F3N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659629 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202884-94-3 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of PI3K-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and mammalian Target of Rapamycin (mTOR). This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action

This compound exerts its biological effects by acting as a dual kinase inhibitor, targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Its dysregulation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention.[4][5]

PI3Kα, a class I PI3K isoform, is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[7] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[8] The PI3K/AKT axis directly activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7][9]

By simultaneously inhibiting PI3Kα and mTOR, this compound effectively shuts down this critical signaling cascade at two key points. This dual inhibition is hypothesized to be more effective than targeting either kinase alone, as it can prevent feedback activation loops that may arise with single-agent therapies.[9] The downstream consequences of this dual inhibition include the suppression of AKT and S6K phosphorylation, leading to cell growth arrest and the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and cellular activity of this compound.

| Target | IC50 (nM) |

| PI3Kα | 0.9 |

| mTOR | 0.6 |

Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| Cell Line | Cancer Type | IC50 (nM) |

| PC-3 | Prostate Cancer | < 3.0 |

| MDA-MB-361 | Breast Cancer | 13.0 |

Table 2: In Vitro Cellular Activity of this compound. The IC50 values represent the concentration of the inhibitor required to inhibit the growth of the specified cancer cell lines by 50%.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for characterizing a dual PI3K/mTOR inhibitor.

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.

Caption: General experimental workflow for in vitro characterization of a dual PI3K/mTOR inhibitor.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize dual PI3K/mTOR inhibitors like this compound.

In Vitro Kinase Assay (for IC50 Determination)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a purified kinase.

Materials:

-

Recombinant human PI3Kα and mTOR kinases

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate: For PI3Kα, phosphatidylinositol-4,5-bisphosphate (PIP2). For mTOR, a peptide substrate such as a GST-tagged 4E-BP1 fragment.

-

[γ-³²P]ATP or a fluorescence-based ADP detection system (e.g., ADP-Glo™)

-

This compound (or other test compound) serially diluted in DMSO

-

96-well assay plates

-

Stop solution (e.g., for radioactive assay: 1N HCl; for ADP-Glo™: ADP-Glo™ Reagent)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer in each well of a 96-well plate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the appropriate stop solution.

-

For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).

-

Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay for IC50 Determination)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

PC-3 or MDA-MB-361 cells

-

Complete growth medium (e.g., RPMI-1640 for PC-3, Leibovitz's L-15 for MDA-MB-361, supplemented with fetal bovine serum and antibiotics).[10]

-

This compound serially diluted in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

-

The following day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).[11]

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6K, to confirm the on-target effect of the inhibitor in a cellular context.

Materials:

-

PC-3 or MDA-MB-361 cells

-

Complete growth medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473), total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., β-actin or GAPDH).[7]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., X-ray film or a digital imager)

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-3 hours).[4]

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[12]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.[7]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection system and an imager.

-

Strip the membrane and re-probe with antibodies for total proteins and the loading control to ensure equal protein loading.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of AKT and S6K. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

References

- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

Unraveling the In Vitro Mechanism of Action of PI3K-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and mammalian Target of Rapamycin (mTOR). This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action

This compound exerts its biological effects by acting as a dual kinase inhibitor, targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Its dysregulation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention.[4][5]

PI3Kα, a class I PI3K isoform, is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[7] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[8] The PI3K/AKT axis directly activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7][9]

By simultaneously inhibiting PI3Kα and mTOR, this compound effectively shuts down this critical signaling cascade at two key points. This dual inhibition is hypothesized to be more effective than targeting either kinase alone, as it can prevent feedback activation loops that may arise with single-agent therapies.[9] The downstream consequences of this dual inhibition include the suppression of AKT and S6K phosphorylation, leading to cell growth arrest and the induction of apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and cellular activity of this compound.

| Target | IC50 (nM) |

| PI3Kα | 0.9 |

| mTOR | 0.6 |

Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| Cell Line | Cancer Type | IC50 (nM) |

| PC-3 | Prostate Cancer | < 3.0 |

| MDA-MB-361 | Breast Cancer | 13.0 |

Table 2: In Vitro Cellular Activity of this compound. The IC50 values represent the concentration of the inhibitor required to inhibit the growth of the specified cancer cell lines by 50%.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for characterizing a dual PI3K/mTOR inhibitor.

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.

Caption: General experimental workflow for in vitro characterization of a dual PI3K/mTOR inhibitor.

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize dual PI3K/mTOR inhibitors like this compound.

In Vitro Kinase Assay (for IC50 Determination)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a purified kinase.

Materials:

-

Recombinant human PI3Kα and mTOR kinases

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate: For PI3Kα, phosphatidylinositol-4,5-bisphosphate (PIP2). For mTOR, a peptide substrate such as a GST-tagged 4E-BP1 fragment.

-

[γ-³²P]ATP or a fluorescence-based ADP detection system (e.g., ADP-Glo™)

-

This compound (or other test compound) serially diluted in DMSO

-

96-well assay plates

-

Stop solution (e.g., for radioactive assay: 1N HCl; for ADP-Glo™: ADP-Glo™ Reagent)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer in each well of a 96-well plate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the appropriate stop solution.

-

For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).

-

Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay for IC50 Determination)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

PC-3 or MDA-MB-361 cells

-

Complete growth medium (e.g., RPMI-1640 for PC-3, Leibovitz's L-15 for MDA-MB-361, supplemented with fetal bovine serum and antibiotics).[10]

-

This compound serially diluted in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

-

The following day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).[11]

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6K, to confirm the on-target effect of the inhibitor in a cellular context.

Materials:

-

PC-3 or MDA-MB-361 cells

-

Complete growth medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473), total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., β-actin or GAPDH).[7]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., X-ray film or a digital imager)

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-3 hours).[4]

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[12]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.[7]

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection system and an imager.

-

Strip the membrane and re-probe with antibodies for total proteins and the loading control to ensure equal protein loading.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of AKT and S6K. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

References

- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

PI3K-IN-22: A Technical Guide to a Potent Dual PI3Kα/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI3K-IN-22, also identified as compound 46 in seminal literature, is a highly potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mechanistic target of rapamycin (B549165) (mTOR). Exhibiting low nanomolar efficacy against its primary targets, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and tumor growth inhibition in preclinical xenograft models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed experimental protocols for its evaluation.

Core Properties and Mechanism of Action

This compound is a 4-morpholinopyrrolopyrimidine derivative with a molecular formula of C31H35F3N8O3 and a molecular weight of 624.66 g/mol .[1] It exerts its biological effects by competitively binding to the ATP-binding sites of PI3Kα and mTOR, two key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] By simultaneously inhibiting both PI3Kα and mTOR, this compound can effectively shut down this signaling cascade at two crucial points, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[3]

Chemical Structure:

-

Systematic Name: N-(2-(dimethylamino)ethyl)-N-methyl-4-(((4-(4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)phenyl)carbamoyl)amino)benzamide[2]

Quantitative Performance Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| PI3Kα | 0.9 |

| mTOR | 0.6 |

Data sourced from MedChemExpress and Immunomart, referencing Chen et al., 2010.[2]

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| PC3 | Prostate Cancer | <3.0 |

| MDA-MB-361 | Breast Cancer | 13.0 |

Data sourced from MedChemExpress, referencing Chen et al., 2010.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Chemical Synthesis

The synthesis of this compound (compound 46) is described by Chen et al. (2010) as part of a series of 4-morpholinopyrrolopyrimidine derivatives. The general synthetic scheme involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by sequential modifications. A detailed, step-by-step protocol would be found in the supporting information of the primary publication.

In Vitro Kinase Assays

-

Objective: To determine the IC50 values of this compound against PI3Kα and mTOR.

-

General Protocol:

-

Recombinant human PI3Kα and mTOR enzymes are used.

-

Assays are typically performed in a 96- or 384-well plate format.

-

The kinase reaction is initiated by adding ATP to a mixture of the enzyme, a suitable substrate (e.g., PIP2 for PI3Kα), and varying concentrations of this compound.

-

After incubation, the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a detection reagent.

-

Luminescence or fluorescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability (MTT) Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC3, MDA-MB-361) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

-

Objective: To confirm the inhibition of the PI3K/mTOR pathway by measuring the phosphorylation status of downstream effectors like Akt and S6K.

-

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Protocol:

-

Cell Implantation: Subcutaneously implant MDA-MB-361 human breast cancer cells into the flank of female athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously at various doses (e.g., 10, 25, 50 mg/kg) daily for a specified period (e.g., 5 days a week for 2 weeks). The control group receives a vehicle solution.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Biomarker Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-Akt and p-S6K).

-

Data Analysis: Plot tumor growth curves and assess the statistical significance of tumor growth inhibition.

-

Pharmacokinetic (PK) Analysis

-

Objective: To determine the pharmacokinetic properties of this compound in mice.

-

Protocol:

-

Dosing: Administer a single intravenous dose of this compound (e.g., 25 mg/kg) to mice.

-

Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dose.

-

Plasma Preparation: Process the blood to obtain plasma.

-

Compound Quantification: Quantify the concentration of this compound in the plasma samples using LC-MS/MS.

-

PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).

-

Conclusion

This compound is a potent dual PI3Kα/mTOR inhibitor with promising anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to potently and simultaneously block two key nodes in a critical cancer signaling pathway makes it a valuable tool for cancer research and a potential lead compound for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound.

References

- 1. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

PI3K-IN-22: A Technical Guide to a Potent Dual PI3Kα/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI3K-IN-22, also identified as compound 46 in seminal literature, is a highly potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mechanistic target of rapamycin (mTOR). Exhibiting low nanomolar efficacy against its primary targets, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and tumor growth inhibition in preclinical xenograft models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed experimental protocols for its evaluation.

Core Properties and Mechanism of Action

This compound is a 4-morpholinopyrrolopyrimidine derivative with a molecular formula of C31H35F3N8O3 and a molecular weight of 624.66 g/mol .[1] It exerts its biological effects by competitively binding to the ATP-binding sites of PI3Kα and mTOR, two key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] By simultaneously inhibiting both PI3Kα and mTOR, this compound can effectively shut down this signaling cascade at two crucial points, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[3]

Chemical Structure:

-

Systematic Name: N-(2-(dimethylamino)ethyl)-N-methyl-4-(((4-(4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)phenyl)carbamoyl)amino)benzamide[2]

Quantitative Performance Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| PI3Kα | 0.9 |

| mTOR | 0.6 |

Data sourced from MedChemExpress and Immunomart, referencing Chen et al., 2010.[2]

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| PC3 | Prostate Cancer | <3.0 |

| MDA-MB-361 | Breast Cancer | 13.0 |

Data sourced from MedChemExpress, referencing Chen et al., 2010.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Chemical Synthesis

The synthesis of this compound (compound 46) is described by Chen et al. (2010) as part of a series of 4-morpholinopyrrolopyrimidine derivatives. The general synthetic scheme involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by sequential modifications. A detailed, step-by-step protocol would be found in the supporting information of the primary publication.

In Vitro Kinase Assays

-

Objective: To determine the IC50 values of this compound against PI3Kα and mTOR.

-

General Protocol:

-

Recombinant human PI3Kα and mTOR enzymes are used.

-

Assays are typically performed in a 96- or 384-well plate format.

-

The kinase reaction is initiated by adding ATP to a mixture of the enzyme, a suitable substrate (e.g., PIP2 for PI3Kα), and varying concentrations of this compound.

-

After incubation, the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a detection reagent.

-

Luminescence or fluorescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability (MTT) Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC3, MDA-MB-361) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis

-

Objective: To confirm the inhibition of the PI3K/mTOR pathway by measuring the phosphorylation status of downstream effectors like Akt and S6K.

-

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

-

Protocol:

-

Cell Implantation: Subcutaneously implant MDA-MB-361 human breast cancer cells into the flank of female athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously at various doses (e.g., 10, 25, 50 mg/kg) daily for a specified period (e.g., 5 days a week for 2 weeks). The control group receives a vehicle solution.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Biomarker Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-Akt and p-S6K).

-

Data Analysis: Plot tumor growth curves and assess the statistical significance of tumor growth inhibition.

-

Pharmacokinetic (PK) Analysis

-

Objective: To determine the pharmacokinetic properties of this compound in mice.

-

Protocol:

-

Dosing: Administer a single intravenous dose of this compound (e.g., 25 mg/kg) to mice.

-

Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dose.

-

Plasma Preparation: Process the blood to obtain plasma.

-

Compound Quantification: Quantify the concentration of this compound in the plasma samples using LC-MS/MS.

-

PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).

-

Conclusion

This compound is a potent dual PI3Kα/mTOR inhibitor with promising anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to potently and simultaneously block two key nodes in a critical cancer signaling pathway makes it a valuable tool for cancer research and a potential lead compound for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound.

References

- 1. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Signaling Cascade of PI3K-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of PI3K-IN-22, a potent dual inhibitor of PI3Kα and mTOR. The information presented herein is intended to support research and development efforts in oncology and related fields by elucidating the molecular mechanisms of this compound and providing practical experimental guidance.

Core Mechanism of Action: Dual Inhibition of PI3Kα and mTOR

This compound exerts its biological effects by targeting two critical nodes in the phosphatidylinositol 3-kinase (PI3K) signaling pathway: PI3Kα and the mammalian target of rapamycin (B549165) (mTOR).[1] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR axis, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in cancer.[2][3][4]

The primary mechanism involves the inhibition of PI3Kα, which prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This, in turn, blocks the recruitment and activation of downstream effectors such as AKT.[5] Concurrently, direct inhibition of mTOR, a serine/threonine kinase that functions in two distinct complexes (mTORC1 and mTORC2), further disrupts downstream signaling.[2][4]

References

The Downstream Signaling Cascade of PI3K-IN-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of PI3K-IN-22, a potent dual inhibitor of PI3Kα and mTOR. The information presented herein is intended to support research and development efforts in oncology and related fields by elucidating the molecular mechanisms of this compound and providing practical experimental guidance.

Core Mechanism of Action: Dual Inhibition of PI3Kα and mTOR

This compound exerts its biological effects by targeting two critical nodes in the phosphatidylinositol 3-kinase (PI3K) signaling pathway: PI3Kα and the mammalian target of rapamycin (mTOR).[1] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR axis, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in cancer.[2][3][4]

The primary mechanism involves the inhibition of PI3Kα, which prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This, in turn, blocks the recruitment and activation of downstream effectors such as AKT.[5] Concurrently, direct inhibition of mTOR, a serine/threonine kinase that functions in two distinct complexes (mTORC1 and mTORC2), further disrupts downstream signaling.[2][4]

References

PI3K-IN-22 IC50 value and kinase profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). This document details the inhibitor's IC50 values, kinase profile, the signaling pathways it modulates, and the experimental protocols for its characterization.

Introduction

This compound is a small molecule inhibitor that demonstrates high potency against both PI3Kα and mTOR, two key kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound's dual inhibitory action allows for a more comprehensive blockade of this critical signaling cascade.

Quantitative Data: Potency and Cellular Activity

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical IC50 Values for this compound

| Target | IC50 (nM) |

| PI3Kα | 0.9[1][2] |

| mTOR | 0.6[1][2] |

Table 2: Cellular IC50 Values for this compound

| Cell Line | IC50 (nM) |

| PC3 (Prostate Cancer) | <3.0[1] |

| MDA-361 (Breast Cancer) | 13.0[1] |

Kinase Profile

This compound is characterized as a dual inhibitor of PI3Kα and mTOR. While a comprehensive screening against a full kinome panel would provide a complete selectivity profile, the primary targets have been clearly identified. The development of isoform-selective PI3K inhibitors is a key area of research, as the different Class I isoforms (α, β, γ, δ) have distinct physiological roles. For instance, PI3Kα and β are ubiquitously expressed, while the expression of PI3Kδ and γ is more restricted to the hematopoietic system. The precise selectivity of this compound against the β, δ, and γ isoforms of PI3K is a critical aspect for its further development and application.

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

This compound exerts its effects by inhibiting PI3Kα and mTOR. The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1][2]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor like this compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Experimental Protocols

The following are generalized protocols for determining the IC50 value and kinase selectivity profile of this compound. These are based on widely used commercial assay platforms.

Protocol for IC50 Determination of PI3Kα Inhibition (ADP-Glo™ Assay)

This protocol is adapted from luminescence-based kinase assay methodologies.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K lipid substrate (e.g., PIP2:PS)

-

This compound

-

ATP

-

PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in PI3K Reaction Buffer.

-

Reaction Setup: To the wells of a 384-well plate, add the diluted this compound or vehicle control.

-

Enzyme/Substrate Addition: Add a mixture of the PI3Kα enzyme and lipid substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent (twice the initial reaction volume) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Kinase Selectivity Profiling

Kinase selectivity is often determined by screening the compound against a large panel of purified kinases. This is typically offered as a service by specialized companies. A common method is a radiometric assay.

General Methodology (Radiometric Assay - e.g., HotSpot™ Platform):

-

Compound Submission: this compound is provided at a specified concentration (e.g., 10 µM for initial screening or in a dose-response format for IC50 determination).

-

Kinase Panel: The inhibitor is tested against a broad panel of protein and lipid kinases.

-

Assay Principle: The assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into a specific substrate for each kinase.

-

Reaction: Each kinase, its specific substrate, and [γ-³³P]ATP are incubated in the presence and absence of this compound.

-

Signal Detection: After the reaction, the radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the inhibitor to the vehicle control. For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value. The results are often presented as a percentage of control or as IC50 values, providing a comprehensive profile of the inhibitor's selectivity.

Conclusion

This compound is a highly potent, dual inhibitor of PI3Kα and mTOR with significant anti-proliferative effects in cancer cell lines. Its dual mechanism of action provides a robust blockade of the PI3K/AKT/mTOR pathway, a key signaling node in cancer. Further characterization of its selectivity profile across the entire PI3K isoform family and the broader kinome will be crucial for its continued development as a potential therapeutic agent. The protocols and workflows described herein provide a framework for the continued investigation and characterization of this and similar kinase inhibitors.

References

PI3K-IN-22 IC50 value and kinase profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document details the inhibitor's IC50 values, kinase profile, the signaling pathways it modulates, and the experimental protocols for its characterization.

Introduction

This compound is a small molecule inhibitor that demonstrates high potency against both PI3Kα and mTOR, two key kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound's dual inhibitory action allows for a more comprehensive blockade of this critical signaling cascade.

Quantitative Data: Potency and Cellular Activity

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical IC50 Values for this compound

| Target | IC50 (nM) |

| PI3Kα | 0.9[1][2] |

| mTOR | 0.6[1][2] |

Table 2: Cellular IC50 Values for this compound

| Cell Line | IC50 (nM) |

| PC3 (Prostate Cancer) | <3.0[1] |

| MDA-361 (Breast Cancer) | 13.0[1] |

Kinase Profile

This compound is characterized as a dual inhibitor of PI3Kα and mTOR. While a comprehensive screening against a full kinome panel would provide a complete selectivity profile, the primary targets have been clearly identified. The development of isoform-selective PI3K inhibitors is a key area of research, as the different Class I isoforms (α, β, γ, δ) have distinct physiological roles. For instance, PI3Kα and β are ubiquitously expressed, while the expression of PI3Kδ and γ is more restricted to the hematopoietic system. The precise selectivity of this compound against the β, δ, and γ isoforms of PI3K is a critical aspect for its further development and application.

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

This compound exerts its effects by inhibiting PI3Kα and mTOR. The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1][2]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor like this compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Experimental Protocols

The following are generalized protocols for determining the IC50 value and kinase selectivity profile of this compound. These are based on widely used commercial assay platforms.

Protocol for IC50 Determination of PI3Kα Inhibition (ADP-Glo™ Assay)

This protocol is adapted from luminescence-based kinase assay methodologies.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K lipid substrate (e.g., PIP2:PS)

-

This compound

-

ATP

-

PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in PI3K Reaction Buffer.

-

Reaction Setup: To the wells of a 384-well plate, add the diluted this compound or vehicle control.

-

Enzyme/Substrate Addition: Add a mixture of the PI3Kα enzyme and lipid substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent (twice the initial reaction volume) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Kinase Selectivity Profiling

Kinase selectivity is often determined by screening the compound against a large panel of purified kinases. This is typically offered as a service by specialized companies. A common method is a radiometric assay.

General Methodology (Radiometric Assay - e.g., HotSpot™ Platform):

-

Compound Submission: this compound is provided at a specified concentration (e.g., 10 µM for initial screening or in a dose-response format for IC50 determination).

-

Kinase Panel: The inhibitor is tested against a broad panel of protein and lipid kinases.

-

Assay Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific substrate for each kinase.

-

Reaction: Each kinase, its specific substrate, and [γ-³³P]ATP are incubated in the presence and absence of this compound.

-

Signal Detection: After the reaction, the radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the inhibitor to the vehicle control. For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value. The results are often presented as a percentage of control or as IC50 values, providing a comprehensive profile of the inhibitor's selectivity.

Conclusion

This compound is a highly potent, dual inhibitor of PI3Kα and mTOR with significant anti-proliferative effects in cancer cell lines. Its dual mechanism of action provides a robust blockade of the PI3K/AKT/mTOR pathway, a key signaling node in cancer. Further characterization of its selectivity profile across the entire PI3K isoform family and the broader kinome will be crucial for its continued development as a potential therapeutic agent. The protocols and workflows described herein provide a framework for the continued investigation and characterization of this and similar kinase inhibitors.

References

PI3K-IN-22: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-22 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). Specifically, it targets the p110α isoform of PI3K and mTOR kinase, key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis and modulating the cell cycle, based on its classification as a dual PI3K/mTOR inhibitor. Due to the limited availability of specific public data on this compound, this guide will also draw upon findings from studies of other well-characterized dual PI3K/mTOR inhibitors to illustrate the expected biological effects and experimental approaches.

Core Mechanism of Action: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.

By inhibiting both PI3Kα and mTOR, this compound effectively blocks this signaling cascade at two critical nodes. This dual inhibition is believed to be more effective than targeting either kinase alone, as it can overcome the feedback loops that often lead to resistance to single-agent therapies.

Role of this compound in Apoptosis

Inhibition of the PI3K/Akt/mTOR pathway by dual inhibitors like this compound is expected to promote apoptosis, or programmed cell death, in cancer cells. The PI3K pathway normally suppresses apoptosis by activating pro-survival proteins and inhibiting pro-apoptotic factors. By blocking this pathway, this compound can tip the balance towards cell death.

Key Apoptotic Mechanisms:

-

Inhibition of Pro-Survival Signaling: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax. By inhibiting Akt activation, this compound can unleash the apoptotic activity of these proteins.

-

Downregulation of Anti-Apoptotic Proteins: The PI3K/mTOR pathway promotes the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Inhibition of this pathway can lead to a decrease in the levels of these proteins, making cells more susceptible to apoptosis.

-

Activation of Caspases: Apoptosis is executed by a family of proteases called caspases. Inhibition of the PI3K pathway can lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave cellular substrates and dismantle the cell.

Quantitative Analysis of Apoptosis

While specific data for this compound is not publicly available, studies on other dual PI3K/mTOR inhibitors demonstrate a dose-dependent increase in apoptosis in various cancer cell lines. The following table provides representative data illustrating the expected effect of a dual PI3K/mTOR inhibitor on apoptosis.

| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |

| PC-3 (Prostate Cancer) | 0 (Control) | 5.2 ± 1.1 | 1.0 |

| 10 | 15.8 ± 2.5 | 2.8 | |

| 50 | 35.1 ± 4.2 | 5.1 | |

| 100 | 52.6 ± 5.9 | 8.7 | |

| MDA-MB-361 (Breast Cancer) | 0 (Control) | 3.8 ± 0.9 | 1.0 |

| 10 | 12.5 ± 2.1 | 3.2 | |

| 50 | 28.9 ± 3.7 | 6.5 | |

| 100 | 45.3 ± 4.8 | 10.3 |

Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.

Role of this compound in Cell Cycle Regulation

The PI3K/Akt/mTOR pathway plays a crucial role in promoting cell cycle progression. It does so by regulating the expression and activity of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting this pathway, this compound is expected to induce cell cycle arrest, preventing cancer cells from dividing.

Key Cell Cycle Regulatory Mechanisms:

-

G1 Phase Arrest: The PI3K/mTOR pathway promotes the transition from the G1 to the S phase of the cell cycle by upregulating cyclin D1 and downregulating CDK inhibitors like p27Kip1 and p21Cip1. Inhibition of this pathway is expected to cause an accumulation of cells in the G1 phase.

-

Inhibition of Protein Synthesis: mTORC1 is a master regulator of protein synthesis, which is essential for cell growth and division. By inhibiting mTORC1, this compound can halt the production of proteins required for cell cycle progression.

Quantitative Analysis of Cell Cycle Distribution

Treatment with dual PI3K/mTOR inhibitors typically leads to a significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The following table provides an example of the expected effect on cell cycle distribution.

| Cell Line | Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| PC-3 (Prostate Cancer) | 0 (Control) | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |

| 50 | 72.1 ± 4.5 | 15.2 ± 2.1 | 12.7 ± 1.8 | |

| MDA-MB-361 (Breast Cancer) | 0 (Control) | 60.2 ± 3.8 | 25.4 ± 2.9 | 14.4 ± 1.5 |

| 50 | 78.5 ± 5.1 | 12.1 ± 1.7 | 9.4 ± 1.2 |

Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.

Experimental Protocols

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This method is used to detect and quantify apoptotic cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest cells, wash with PBS, and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Data Interpretation:

-

The DNA content of the cells is measured. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound

Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound.

Experimental Workflow for Apoptosis and Cell Cycle Analysis

Caption: Workflow for assessing apoptosis and cell cycle effects.

Conclusion

This compound, as a dual PI3Kα/mTOR inhibitor, holds significant promise as an anti-cancer agent by targeting a fundamental pathway involved in cell survival and proliferation. Its mechanism of action is expected to robustly induce apoptosis and cause cell cycle arrest in cancer cells harboring a dysregulated PI3K/Akt/mTOR pathway. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar compounds. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this compound in various cancer types.

PI3K-IN-22: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-22 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Specifically, it targets the p110α isoform of PI3K and mTOR kinase, key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis and modulating the cell cycle, based on its classification as a dual PI3K/mTOR inhibitor. Due to the limited availability of specific public data on this compound, this guide will also draw upon findings from studies of other well-characterized dual PI3K/mTOR inhibitors to illustrate the expected biological effects and experimental approaches.

Core Mechanism of Action: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.

By inhibiting both PI3Kα and mTOR, this compound effectively blocks this signaling cascade at two critical nodes. This dual inhibition is believed to be more effective than targeting either kinase alone, as it can overcome the feedback loops that often lead to resistance to single-agent therapies.

Role of this compound in Apoptosis

Inhibition of the PI3K/Akt/mTOR pathway by dual inhibitors like this compound is expected to promote apoptosis, or programmed cell death, in cancer cells. The PI3K pathway normally suppresses apoptosis by activating pro-survival proteins and inhibiting pro-apoptotic factors. By blocking this pathway, this compound can tip the balance towards cell death.

Key Apoptotic Mechanisms:

-

Inhibition of Pro-Survival Signaling: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax. By inhibiting Akt activation, this compound can unleash the apoptotic activity of these proteins.

-

Downregulation of Anti-Apoptotic Proteins: The PI3K/mTOR pathway promotes the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Inhibition of this pathway can lead to a decrease in the levels of these proteins, making cells more susceptible to apoptosis.

-

Activation of Caspases: Apoptosis is executed by a family of proteases called caspases. Inhibition of the PI3K pathway can lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave cellular substrates and dismantle the cell.

Quantitative Analysis of Apoptosis

While specific data for this compound is not publicly available, studies on other dual PI3K/mTOR inhibitors demonstrate a dose-dependent increase in apoptosis in various cancer cell lines. The following table provides representative data illustrating the expected effect of a dual PI3K/mTOR inhibitor on apoptosis.

| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |

| PC-3 (Prostate Cancer) | 0 (Control) | 5.2 ± 1.1 | 1.0 |

| 10 | 15.8 ± 2.5 | 2.8 | |

| 50 | 35.1 ± 4.2 | 5.1 | |

| 100 | 52.6 ± 5.9 | 8.7 | |

| MDA-MB-361 (Breast Cancer) | 0 (Control) | 3.8 ± 0.9 | 1.0 |

| 10 | 12.5 ± 2.1 | 3.2 | |

| 50 | 28.9 ± 3.7 | 6.5 | |

| 100 | 45.3 ± 4.8 | 10.3 |

Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.

Role of this compound in Cell Cycle Regulation

The PI3K/Akt/mTOR pathway plays a crucial role in promoting cell cycle progression. It does so by regulating the expression and activity of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting this pathway, this compound is expected to induce cell cycle arrest, preventing cancer cells from dividing.

Key Cell Cycle Regulatory Mechanisms:

-

G1 Phase Arrest: The PI3K/mTOR pathway promotes the transition from the G1 to the S phase of the cell cycle by upregulating cyclin D1 and downregulating CDK inhibitors like p27Kip1 and p21Cip1. Inhibition of this pathway is expected to cause an accumulation of cells in the G1 phase.

-

Inhibition of Protein Synthesis: mTORC1 is a master regulator of protein synthesis, which is essential for cell growth and division. By inhibiting mTORC1, this compound can halt the production of proteins required for cell cycle progression.

Quantitative Analysis of Cell Cycle Distribution

Treatment with dual PI3K/mTOR inhibitors typically leads to a significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The following table provides an example of the expected effect on cell cycle distribution.

| Cell Line | Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| PC-3 (Prostate Cancer) | 0 (Control) | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |

| 50 | 72.1 ± 4.5 | 15.2 ± 2.1 | 12.7 ± 1.8 | |

| MDA-MB-361 (Breast Cancer) | 0 (Control) | 60.2 ± 3.8 | 25.4 ± 2.9 | 14.4 ± 1.5 |

| 50 | 78.5 ± 5.1 | 12.1 ± 1.7 | 9.4 ± 1.2 |

Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.

Experimental Protocols

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This method is used to detect and quantify apoptotic cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.

Materials:

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

70% Ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-